molecular formula C15H12FN5O B4958928 N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4958928
M. Wt: 297.29 g/mol
InChI Key: MFDGANRPYIZJMI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Fluorobenzyl Group: This step involves the alkylation of the tetrazole ring with 4-fluorobenzyl chloride under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 3-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of conditions like inflammation or cancer.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(4-methylbenzyl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(4-nitrobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Comparison: N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability. This can result in different biological activities and pharmacokinetic profiles compared to its analogs with other substituents like chlorine, methyl, or nitro groups.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-13-6-4-11(5-7-13)9-17-15(22)12-2-1-3-14(8-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDGANRPYIZJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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